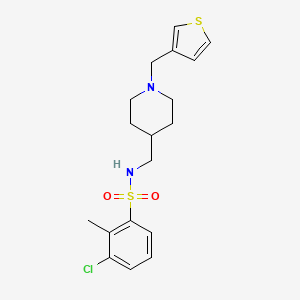

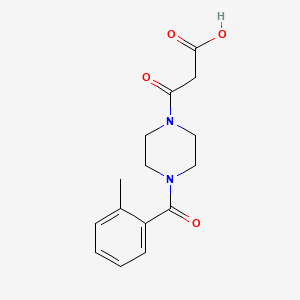

3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its potential biological activities, particularly in anticancer research. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related sulfonamide derivatives with similar structural motifs and potential anticancer properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or other related precursors. For instance, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives was achieved by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined to crystallize in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information is valuable for understanding the three-dimensional arrangement of atoms in the compound and can provide insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the substituents on the aromatic ring and the nature of the amine component. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar sulfonamide derivatives. For example, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides involved the reaction of chloro-substituted benzenesulfonamide with hydrazonyl bromides . These reactions are indicative of the types of chemical transformations that sulfonamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application as potential therapeutic agents. The metabolic stability of these compounds, for instance, is an important factor in their pharmacokinetic profile. Some of the synthesized compounds demonstrated moderate metabolic stability when tested in the presence of pooled human liver microsomes and NADPH . These properties are essential for the development of sulfonamide derivatives as drugs, as they affect the compound's behavior in biological systems.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research on sulfonamide compounds has focused on synthesis and structural characterization, aiming at developing novel compounds with potential pharmacological activities. For instance, Cheng De-ju (2015) explored the synthesis of methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in drug development for HIV-1 infection prevention Cheng De-ju, 2015.

Biological Evaluation and Enzyme Inhibition

Sulfonamides have been evaluated for their biological activities, particularly as enzyme inhibitors. H. Oinuma et al. (1991) prepared and evaluated a novel series of benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors, showing significant potential in reducing the size of myocardial infarction in rats H. Oinuma et al., 1991.

Carbonic Anhydrase Isozyme Inhibition

A study by A. Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isoforms, suggesting potential for therapeutic applications A. Alafeefy et al., 2015.

Novel Compound Synthesis for Disease Treatment

Research also delves into the synthesis of novel compounds for potential disease treatment. Nabih Lolak et al. (2019) reported the synthesis of ureido benzenesulfonamides incorporating triazine moieties as carbonic anhydrase inhibitors, highlighting their selectivity and potency, particularly for cancer-associated isoforms Nabih Lolak et al., 2019.

Propriétés

IUPAC Name |

3-chloro-2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S2/c1-14-17(19)3-2-4-18(14)25(22,23)20-11-15-5-8-21(9-6-15)12-16-7-10-24-13-16/h2-4,7,10,13,15,20H,5-6,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUGPHMQZHWQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)